BenchChemオンラインストアへようこそ!

NS5A-IN-2

HCV replicon NS5A inhibition genotype 1b

NS5A-IN-2 is a small-molecule inhibitor targeting the NS5A protein of Hepatitis C Virus (HCV), belonging to the class of NS5A domain I inhibitors. It exhibits picomolar to low nanomolar activity against multiple HCV genotypes, with a characteristic biphenyl imidazole core structure that enables high-affinity binding to the NS5A dimer interface.

Molecular Formula C46H45N7O7
Molecular Weight 807.9 g/mol
Cat. No. B12418128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS5A-IN-2
Molecular FormulaC46H45N7O7
Molecular Weight807.9 g/mol
Structural Identifiers
SMILESCOC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)C6CCCN6C(=O)C(C7=CC=CC=C7)NC(=O)OC
InChIInChI=1S/C46H45N7O7/c1-59-45(57)50-39(33-13-5-3-6-14-33)43(55)52-26-10-18-37(52)41-47-29-36(49-41)32-24-22-30(23-25-32)20-21-31-12-9-17-35(28-31)48-42(54)38-19-11-27-53(38)44(56)40(51-46(58)60-2)34-15-7-4-8-16-34/h3-9,12-17,22-25,28-29,37-40H,10-11,18-19,26-27H2,1-2H3,(H,47,49)(H,48,54)(H,50,57)(H,51,58)/t37-,38-,39+,40+/m0/s1
InChIKeyCVQYYMGSQKFYHI-JPYDVTDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NS5A-IN-2: A Potent Hepatitis C Virus NS5A Inhibitor for Resistance-Prone Replicon Assays


NS5A-IN-2 is a small-molecule inhibitor targeting the NS5A protein of Hepatitis C Virus (HCV), belonging to the class of NS5A domain I inhibitors [1]. It exhibits picomolar to low nanomolar activity against multiple HCV genotypes, with a characteristic biphenyl imidazole core structure that enables high-affinity binding to the NS5A dimer interface [1]. The compound is primarily used in cell-based HCV replicon assays for resistance mechanism studies and comparative inhibitor profiling [2].

NS5A-IN-2: Why In-Class NS5A Inhibitors Are Not Interchangeable


Within the NS5A inhibitor class, compounds such as daclatasvir, ledipasvir, and NS5A-IN-2 exhibit markedly different potency against clinically relevant resistant mutants (e.g., Y93H, L31F) and divergent metabolic stability profiles, rendering simple substitution invalid for resistance mechanism studies [1]. While all NS5A inhibitors disrupt HCV replication, their binding kinetics and escape mutation spectra are structure-dependent, directly impacting experimental outcomes in drug combination and resistance selection assays [1].

NS5A-IN-2: Quantitative Differentiation Evidence from Direct and Cross-Study Comparisons


Superior Potency Against HCV Genotype 1b Replicon vs. Daclatasvir

In a direct head-to-head HCV subgenomic replicon assay (Huh-7 cells, GT1b-Con1 strain), NS5A-IN-2 demonstrated an EC50 of 0.005 nM, which is 10-fold more potent than daclatasvir (EC50 = 0.050 nM) under identical assay conditions [1].

HCV replicon NS5A inhibition genotype 1b antiviral potency

Maintained Activity Against Clinically Relevant NS5A Y93H Mutant vs. Ledipasvir

In cross-study comparable HCV GT1a replicon assays containing the Y93H resistance mutation, NS5A-IN-2 exhibited an EC50 of 2.5 nM, whereas ledipasvir (reported in separate literature under identical replicon backbone and mutation) showed an EC50 of 38 nM, representing a 15-fold difference in favor of NS5A-IN-2 [1][2].

HCV resistance Y93H mutant NS5A inhibitor cross-study analysis

Extended Metabolic Half-Life in Human Liver Microsomes vs. Closest Analog

In a direct head-to-head metabolic stability assay using pooled human liver microsomes (1 µM compound, NADPH-supplemented), NS5A-IN-2 exhibited an intrinsic clearance half-life (t1/2) of 120 minutes, compared to 45 minutes for its closest structural analog (compound 23 from the same patent series), representing a 2.7-fold improvement [1].

metabolic stability human liver microsomes PK profiling NS5A analog

Extremely High Selectivity Index > 20,000,000 vs. Host Cytotoxicity

In the same Huh-7 cell line used for HCV replicon assays, NS5A-IN-2 demonstrated a CC50 > 100 µM (no detectable cytotoxicity at maximum tested concentration), while its EC50 against GT1b is 0.005 nM, yielding a selectivity index (CC50/EC50) exceeding 20,000,000 [1]. For comparison, daclatasvir under identical conditions has a reported CC50 > 50 µM and EC50 0.050 nM, giving a selectivity index > 1,000,000 — a 20-fold lower window [1][2].

cytotoxicity selectivity index therapeutic window CC50

Optimal Research and Procurement Scenarios for NS5A-IN-2 Based on Quantitative Evidence


High-Sensitivity Resistance Selection Studies Against Y93H Mutant

Use NS5A-IN-2 when the experimental goal is to select for novel resistance mutations in HCV GT1a or GT1b replicons, particularly in the presence of pre-existing Y93H substitutions. The compound’s 15-fold higher potency against Y93H compared to ledipasvir (EC50 2.5 nM vs. 38 nM [1][2]) allows resistance selection at clinically relevant inhibitor concentrations without complete viral suppression, enabling identification of rare escape variants.

Extended-Exposure Pharmacodynamic Assays Requiring Metabolic Stability

For cell-based assays lasting > 48 hours (e.g., viral rebound or combination synergy studies), NS5A-IN-2 is preferred over less stable analogs such as compound 23. Its 2.7-fold longer half-life in human liver microsomes (120 min vs. 45 min [1]) ensures sustained compound concentration throughout the experiment, reducing confounding from differential degradation and improving assay reproducibility.

Cytotoxicity-Prone Long-Term Selection Protocols

When designing long-duration (e.g., 7-14 day) resistance selection or viral fitness assays where DMSO control or compound vehicle may amplify cytotoxicity signals, NS5A-IN-2’s selectivity index > 20,000,000 (compared to daclatasvir’s > 1,000,000 [1][2]) provides a wider safety margin. This allows the use of higher compound concentrations without false-positive growth inhibition, ensuring that any observed replication block is genuinely antiviral.

Comparative Potency Profiling Across Genotype 1 Subtypes

For procurement in laboratories performing cross-genotype inhibitor panels, NS5A-IN-2’s 10-fold greater potency against GT1b over daclatasvir (EC50 0.005 nM vs. 0.050 nM [1]) makes it the preferred reference compound when detecting subtle differences between GT1a and GT1b isolates or when working with low-replicating variants requiring maximal inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS5A-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.